(S)-Ethyl 2-hydroxy-4-phenylbutanoate (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 125639-64-7
VCID: VC0017481
InChI: InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)O
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

(S)-Ethyl 2-hydroxy-4-phenylbutanoate

CAS No.: 125639-64-7

VCID: VC0017481

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-hydroxy-4-phenylbutanoate - 125639-64-7

Description

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is also known by several other names, including (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester and Ethyl (S)-2-hydroxy-4-phenylbutyrate . The compound has a role in the preparation of various ACE inhibitors such as Cilazapril, Benazepril, and Enalapril .

This compound is characterized by its ethyl ester and hydroxyl functional groups attached to a phenylbutanoate structure . The PubChem CID for (S)-Ethyl 2-hydroxy-4-phenylbutanoate is 10987483 . Its computed descriptors include an IUPAC name of ethyl (2S)-2-hydroxy-4-phenylbutanoate, an InChI key of ZJYKSSGYDPNKQS-NSHDSACASA-N, and a SMILES notation of CCOC(=O)C@HO . A similar compound is Ethyl (R)-2-hydroxy-4-phenylbutyrate, which is used in the preparation of benzothiophenes, benzofurans, and indoles for treating insulin resistance and hyperglycemia .

Other compounds with structural similarities include (R)-2-Acetoxy-4-phenylbutanoic acid and Benzyl 2-hydroxy-4-phenylbutanoate . These compounds share a phenylbutanoate backbone with variations in the substituents at the 2-position .

CAS No. 125639-64-7
Product Name (S)-Ethyl 2-hydroxy-4-phenylbutanoate
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name ethyl (2S)-2-hydroxy-4-phenylbutanoate
Standard InChI InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m0/s1
Standard InChIKey ZJYKSSGYDPNKQS-NSHDSACASA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)O
Synonyms (αS)-α-Hydroxybenzenebutanoic Acid Ethyl Ester; (S)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (S)-α-Hydroxybenzenebutanoate; _x000B_
PubChem Compound 10987483
Last Modified Sep 14 2023

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